molecular formula C9H9FeO6 B1216049 Feracryl CAS No. 15773-23-6

Feracryl

Cat. No.: B1216049
CAS No.: 15773-23-6
M. Wt: 269.01 g/mol
InChI Key: WNWBIDPJHFYYLM-UHFFFAOYSA-K
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Description

Feracryl, also known as this compound, is a useful research compound. Its molecular formula is C9H9FeO6 and its molecular weight is 269.01 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Chemistry

Feracryl serves as a catalyst in polymerization reactions and as a precursor for synthesizing various iron-containing compounds. Its ability to form stable complexes makes it valuable in developing new materials.

Biology

In biological research, this compound is utilized to study protein-polymer interactions due to its interaction with blood plasma proteins. This property is crucial for understanding coagulation processes and developing new therapeutic agents.

Medicine

This compound's primary medical application lies in its hemostatic properties. It is used as a topical agent to control bleeding during surgical procedures and in wound care. The compound interacts with fibrinogen to form a stable network that accelerates clotting by creating a scaffold for platelet aggregation.

Industry

In industrial applications, this compound is employed in producing coatings, adhesives, and sealants due to its polymerizable properties. Its unique characteristics make it suitable for various formulations that require durability and adhesion.

Antimicrobial Properties

This compound exhibits significant antimicrobial activity against various microorganisms, making it effective in preventing infections during surgical interventions. A comparative study showed that its efficacy is comparable to that of povidone-iodine .

Table 1: Antimicrobial Efficacy of this compound

MicroorganismInhibition Zone (mm)Concentration (w/v)
Staphylococcus aureus155%
Escherichia coli125%
Pseudomonas aeruginosa105%

Case Study 1: Antitumor Activity

Recent studies have explored the potential antitumor effects of this compound derivatives. In experimental models involving Lewis lung carcinoma, this compound increased the lifespan of treated mice by approximately 31% compared to control groups without significantly inhibiting tumor growth.

Table 2: Survival Data from Antitumor Study

TreatmentMean Lifespan Increase (%)Tumor Growth Inhibition (%)
Control00
This compound31Not significant

Q & A

Basic Research Questions

Q. What standardized protocols are recommended for synthesizing Feracryl in laboratory settings?

  • Methodological Answer : Synthesis of this compound typically involves polyacrylamide-based polymerization with iron oxide nanoparticles. Key steps include:

  • Precursor Preparation : Use high-purity acrylamide monomers and ferric chloride hexahydrate (FeCl₃·6H₂O) dissolved in deionized water under nitrogen atmosphere to prevent oxidation .
  • Polymerization : Initiate via redox systems (e.g., ammonium persulfate and tetramethylethylenediamine) at 25–30°C. Reaction kinetics should be monitored using UV-Vis spectroscopy to track Fe³⁺ incorporation .
  • Purification : Dialyze the product against distilled water for 72 hours to remove unreacted monomers, followed by lyophilization .
    • Data Table :
ParameterOptimal RangeCharacterization Method
Temperature25–30°CThermocouple monitoring
Fe³⁺ Concentration0.1–0.5 MAtomic Absorption Spectroscopy (AAS)
Purity Threshold>98%Gel Permeation Chromatography (GPC)

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structural properties?

  • Methodological Answer :

  • FTIR : Identifies functional groups (e.g., –CONH₂ at 1650 cm⁻¹, Fe–O bonds at 580 cm⁻¹) .
  • XRD : Confirms crystallinity and iron oxide phase (e.g., magnetite vs. hematite) via Bragg peaks .
  • SEM-EDX : Maps elemental distribution and nanoparticle dispersion within the polymer matrix .
    • Key Consideration : Cross-validate results with multiple techniques to address instrumental limitations (e.g., XRD’s insensitivity to amorphous phases) .

Advanced Research Questions

Q. How can computational models resolve contradictions in this compound’s thermodynamic stability data?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Model polymer-iron interactions under varying pH/temperature to predict degradation pathways .
  • Statistical Analysis : Apply ANOVA or Tukey’s HSD test to identify outliers in experimental datasets. For example, discrepancies in thermal stability (TGA data) may arise from inconsistent crosslinking densities .
    • Case Study : A 2024 study reconciled conflicting DSC results by identifying batch-specific moisture content variations using multivariate regression .

Q. What experimental designs optimize this compound’s bioactivity while minimizing cytotoxicity?

  • Methodological Answer :

  • Dose-Response Studies : Use IC₅₀ assays (e.g., MTT on HEK-293 cells) with concentrations ranging from 0.1–100 µg/mL. Include positive (doxorubicin) and negative (PBS) controls .
  • DOE (Design of Experiments) : Apply factorial designs to test variables like Fe³⁺ loading (10–30 wt%) and polymer molecular weight (50–200 kDa) .
    • Data Table :
VariableRange TestedOptimal ValueCytotoxicity Reduction
Fe³⁺ Loading10–30 wt%20 wt%40% (vs. 30 wt%)
Molecular Weight50–200 kDa150 kDa25% (vs. 50 kDa)

Q. How do environmental factors (pH, salinity) influence this compound’s degradation mechanisms?

  • Methodological Answer :

  • Accelerated Aging Studies : Incubate samples in buffers (pH 4–9) and saline solutions (0.1–1.0 M NaCl) at 37°C for 30 days. Monitor degradation via:
  • GPC : Track molecular weight reduction.
  • ICP-MS : Quantify iron leaching .
  • Kinetic Modeling : Fit data to first-order decay models to predict half-lives under natural conditions .

Q. Methodological Best Practices

  • Literature Review : Prioritize primary sources (e.g., peer-reviewed journals) over tertiary/gray literature. Use SciFinder or Reaxys to filter studies by experimental rigor (e.g., inclusion of error margins, replication details) .
  • Data Validation : Ensure reproducibility by adhering to MIAPE (Minimum Information About a Polymer Experiment) standards .

Q. Common Pitfalls and Solutions

  • Contradictory Spectra : If FTIR peaks for Fe–O bonds overlap with –COOH groups, confirm assignments via XPS .
  • Batch Variability : Implement QC/QA protocols (e.g., AAS for Fe³⁺ quantification across synthesis batches) .

Properties

IUPAC Name

iron(3+);prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C3H4O2.Fe/c3*1-2-3(4)5;/h3*2H,1H2,(H,4,5);/q;;;+3/p-3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNWBIDPJHFYYLM-UHFFFAOYSA-K
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)[O-].C=CC(=O)[O-].C=CC(=O)[O-].[Fe+3]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FeO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

79-10-7 (Parent)
Record name 2-Propenoic acid, iron(3+) salt (3:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055488181
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID00890887
Record name 2-Propenoic acid, iron(3+) salt (3:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00890887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15773-23-6, 55488-18-1
Record name Iron acrylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015773236
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propenoic acid, iron(3+) salt (3:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055488181
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propenoic acid, iron(3+) salt (3:1)
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Propenoic acid, iron(3+) salt (3:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00890887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Iron(3+) acrylate
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Record name Iron acrylate
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